N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various targets and pathways to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the COX enzymes, thereby affecting the production of thromboxane, prostaglandins, and prostacyclin . These compounds play crucial roles in inflammation and pain sensation, among other physiological processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . .
Preparation Methods
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 5-chloro and 4-methyl substituents, respectively.
Coupling with Isopropoxybenzamide: The final step involves the coupling of the chlorinated and methylated benzothiazole with 4-isopropoxybenzamide.
Chemical Reactions Analysis
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its potential as a drug candidate.
Comparison with Similar Compounds
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and are studied for their potential as COX inhibitors.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the previous compounds, these derivatives are evaluated for their anti-inflammatory and anticancer activities.
This compound stands out due to its unique combination of substituents, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-6-4-12(5-7-13)17(22)21-18-20-16-11(3)14(19)8-9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZMWNEPQKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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